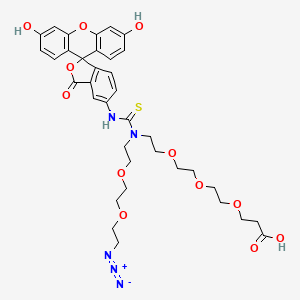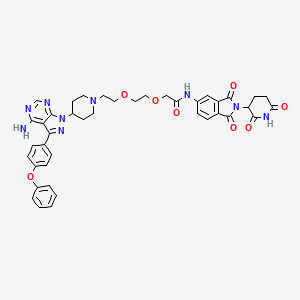
N-(Azido-PEG2)-N-Fluorescein-PEG3-acid
Übersicht
Beschreibung
N-(Azido-PEG2)-N-Fluorescein-PEG3-acid: is a compound that combines the properties of polyethylene glycol (PEG), azide, and fluorescein. This compound is particularly useful in bioconjugation and labeling applications due to its unique chemical structure. The azide group allows for click chemistry reactions, while the fluorescein moiety provides fluorescence for detection and imaging purposes.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Bioconjugation: Used to attach biomolecules such as proteins and peptides to surfaces or other molecules.
Fluorescent Labeling: The fluorescein moiety allows for the detection and imaging of labeled compounds.
Biology:
Cell Imaging: Used in fluorescence microscopy to visualize cellular components.
Protein Labeling: Facilitates the study of protein interactions and localization.
Medicine:
Drug Delivery: PEGylation improves the solubility and stability of therapeutic agents.
Diagnostic Imaging: Fluorescein provides a means for non-invasive imaging in medical diagnostics.
Industry:
Material Science: Used in the development of fluorescent materials and sensors.
Nanotechnology: Facilitates the functionalization of nanoparticles for various applications.
Safety and Hazards
Wirkmechanismus
Target of Action
N-(Azido-PEG2)-N-Fluorescein-PEG3-acid is a fluorescein labeling reagent . Its primary targets are molecules containing primary amino groups . The terminal carboxylic acid of the compound can react with these primary amino groups in the presence of EDC or HATU .
Mode of Action
The compound contains a terminal azide group that enables PEGylation via Click Chemistry . Click Chemistry is a type of chemical reaction where azide and alkyne functional groups react to form a stable triazole linkage . This reaction is typically catalyzed by copper (CuAAc) but can also occur strain-promoted with molecules containing DBCO or BCN groups .
Biochemical Pathways
The compound’s interaction with its targets primarily involves the formation of stable triazole linkages via Click Chemistry . This process can affect various biochemical pathways depending on the nature of the target molecule.
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The primary result of the compound’s action is the formation of a stable triazole linkage with target molecules . This can enable the labeling of these molecules with fluorescein, allowing for their detection and study in various research applications .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Click Chemistry reactions it participates in are typically catalyzed by copper, suggesting that the presence and concentration of copper in the environment could impact its efficacy . Additionally, the compound is recommended to be stored at -20°C , indicating that temperature could affect its stability.
Biochemische Analyse
Biochemical Properties
The azide group in N-(Azido-PEG2)-N-Fluorescein-PEG3-acid can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This property allows it to interact with various biomolecules, including enzymes and proteins, through covalent bonding . The nature of these interactions is largely dependent on the specific biomolecules involved and can range from enzyme inhibition to activation .
Cellular Effects
This compound has demonstrated potential for application in the biomedical field due to its excellent water solubility and biocompatibility . It can influence cell function by reducing non-specific interactions with biomolecules, effectively reducing unnecessary side effects and interference
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. It involves binding interactions with biomolecules, potential enzyme inhibition or activation, and possible changes in gene expression
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(Azido-PEG2)-N-Fluorescein-PEG3-acid typically involves the following steps:
PEGylation: The initial step involves the PEGylation of fluorescein. This is achieved by reacting fluorescein with a PEG derivative that contains a reactive group, such as an amine or hydroxyl group.
Azidation: The PEGylated fluorescein is then reacted with an azide-containing reagent to introduce the azide group. This step often involves the use of azido-PEG derivatives.
Acid Functionalization: Finally, the compound is functionalized with a carboxylic acid group to enhance its reactivity and solubility.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk PEGylation: Large-scale PEGylation of fluorescein using industrial reactors.
Azidation in Bulk: Introduction of the azide group using azido-PEG derivatives in large quantities.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Click Chemistry: The azide group in N-(Azido-PEG2)-N-Fluorescein-PEG3-acid readily participates in click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC).
Substitution Reactions: The carboxylic acid group can undergo substitution reactions with primary amines in the presence of coupling reagents like EDC or HATU.
Common Reagents and Conditions:
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole linkages.
EDC or HATU: Coupling reagents used for amide bond formation with primary amines.
Major Products:
Triazole Derivatives: Formed from click chemistry reactions.
Amide Bonds: Resulting from substitution reactions with primary amines.
Vergleich Mit ähnlichen Verbindungen
N-(Azido-PEG2)-N-Fluorescein-PEG4-acid: Similar structure but with a longer PEG chain.
Azido-PEG2-NHS ester: Contains an azide group and an NHS ester for bioconjugation.
Azido-PEG2-amine: Contains an azide group and an amine group for bioconjugation.
Uniqueness:
Fluorescein Labeling: The presence of fluorescein makes N-(Azido-PEG2)-N-Fluorescein-PEG3-acid particularly useful for fluorescence-based applications.
Versatility: The combination of azide, PEG, and fluorescein allows for a wide range of applications in chemistry, biology, medicine, and industry.
Eigenschaften
IUPAC Name |
3-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethyl-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H41N5O12S/c37-40-38-8-12-48-16-17-49-13-9-41(10-14-50-18-20-51-19-15-47-11-7-33(44)45)35(54)39-24-1-4-28-27(21-24)34(46)53-36(28)29-5-2-25(42)22-31(29)52-32-23-26(43)3-6-30(32)36/h1-6,21-23,42-43H,7-20H2,(H,39,54)(H,44,45) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJYXCRDKLEIKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=S)N(CCOCCOCCN=[N+]=[N-])CCOCCOCCOCCC(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H41N5O12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
767.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{2',6'-Dihydroxy-[1,1'-biphenyl]-4-yl}-1H-indole-3-carbonitrile](/img/structure/B609357.png)





![2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclohexyl-2-(2-methylphenyl)acetamide](/img/structure/B609367.png)




